molecular formula C21(13C)H26D3FN3O9P B1149934 Sofosbuvir 13CD3

Sofosbuvir 13CD3

カタログ番号 B1149934
分子量: 533.46
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sofosbuvir 13CD3 is the isotope labelled analog of Sofosbuvir(PSI-7977), which is an investigational nucleotide analog for treatment of chronic HCV infection.

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

Sofosbuvir is a potent, orally administered nucleotide analog prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase. It undergoes intracellular activation to form GS-461203 (active triphosphate, not detected in plasma), and the inactive, renally eliminated metabolite GS-331007 is the primary analyte for clinical pharmacology studies. Sofosbuvir has linear pharmacokinetics with minimal accumulation upon multiple dosing and can be administered without dose modification in HCV-infected patients with hepatic or mild to moderate renal impairment. It also has a low propensity for clinically significant drug interactions with common medications used by HCV-infected patients (Kirby et al., 2015).

Global Research Trends

A bibliometric analysis of global research on sofosbuvir revealed intense research activity in recent years, with modest contributions from Latin America. This highlights the global interest in sofosbuvir for HCV treatment and the need for improved scientific research policies to maximize access to treatments, especially in low and middle-income countries (Hernández-Vásquez & Rosselli, 2017).

Clinical Efficacy and Tolerability

Sofosbuvir has pangenotypic antiviral activity, a high genetic barrier to resistance, and achieves high sustained virological response rates in HCV-infected patients. It is effective in various patient populations, including those co-infected with HCV and HIV and patients undergoing liver transplantation. Generally well-tolerated, sofosbuvir's adverse events are consistent with those expected from ribavirin and peginterferon-α (Keating, 2014).

Resistance Mechanisms and Bioinformatics Characterization

Despite sofosbuvir's high barrier to resistance, low-frequency NS5B substitutions associated with treatment failure were identified in clinical trials. These variants, including L159F and V321A, emerged in a small percentage of subjects and could affect sofosbuvir's anti-HCV activity. Structural bioinformatics approaches were used to characterize these potential resistance-associated substitutions (Donaldson et al., 2015).

Future Opportunities

The development of sofosbuvir opened up opportunities for better nucleoside/nucleotide treatments for HCV. Future nucleos(t)ide HCV inhibitors aiming to compete with sofosbuvir should address its limitations, such as reduced efficacy in genotype 3 patients, and enable reduced therapy duration and orthogonal resistance profiles (Sofia, 2014).

特性

分子式

C21(13C)H26D3FN3O9P

分子量

533.46

IUPAC名

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1/i4+1D3

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

同義語

Sofosbuvir-13C-D3; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。